molecular formula C13H23N B13274200 [2-(Cyclohex-1-en-1-yl)ethyl](1-cyclopropylethyl)amine

[2-(Cyclohex-1-en-1-yl)ethyl](1-cyclopropylethyl)amine

Cat. No.: B13274200
M. Wt: 193.33 g/mol
InChI Key: CDKUWNMSINJSPS-UHFFFAOYSA-N
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Description

2-(Cyclohex-1-en-1-yl)ethylamine is an organic compound with the molecular formula C13H23N It is characterized by the presence of a cyclohexene ring and a cyclopropyl group attached to an ethylamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohex-1-en-1-yl)ethylamine typically involves the reaction of cyclohexene with ethylamine in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product. The process may also involve the use of solvents such as ethanol or methanol to enhance the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of 2-(Cyclohex-1-en-1-yl)ethylamine may involve large-scale reactors and continuous flow systems to ensure consistent product quality and high throughput. The use of advanced catalytic systems and optimized reaction conditions can further improve the efficiency and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohex-1-en-1-yl)ethylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives.

Scientific Research Applications

2-(Cyclohex-1-en-1-yl)ethylamine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Cyclohex-1-en-1-yl)ethylamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical processes within cells. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    [2-(Cyclohex-1-en-1-yl)ethyl]amine: Lacks the cyclopropyl group, resulting in different chemical properties and reactivity.

    [1-Cyclopropylethyl]amine: Lacks the cyclohexene ring, leading to variations in its biological activity and applications.

Uniqueness

The presence of both the cyclohexene ring and the cyclopropyl group in 2-(Cyclohex-1-en-1-yl)ethylamine imparts unique structural and chemical properties to the compound

Properties

Molecular Formula

C13H23N

Molecular Weight

193.33 g/mol

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-1-cyclopropylethanamine

InChI

InChI=1S/C13H23N/c1-11(13-7-8-13)14-10-9-12-5-3-2-4-6-12/h5,11,13-14H,2-4,6-10H2,1H3

InChI Key

CDKUWNMSINJSPS-UHFFFAOYSA-N

Canonical SMILES

CC(C1CC1)NCCC2=CCCCC2

Origin of Product

United States

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